molecular formula C8H9NO2 B039935 Methyl 3-methylisonicotinate CAS No. 116985-92-3

Methyl 3-methylisonicotinate

Cat. No. B039935
CAS RN: 116985-92-3
M. Wt: 151.16 g/mol
InChI Key: UWOZODSMOOALPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-methylisonicotinate” is represented by the InChI code 1S/C8H9NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h3-5H,1-2H3;1H . The molecular weight of the compound is 187.63 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-methylisonicotinate” has a molecular weight of 187.6235 . The compound’s exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Thrips Pest Management

Methyl 3-methylisonicotinate: has been identified as a non-pheromone semiochemical with significant potential in thrips pest management. It has been shown to attract at least 12 thrips species, including those that are vectors for viruses like the western flower thrips and onion thrips . This compound can be used in several pest management strategies:

Medicinal Chemistry

In the realm of medicinal chemistry, heterocyclic compounds like Methyl 3-methylisonicotinate play a crucial role. They are part of a broader class of compounds that have a wide range of applications, including:

Safety And Hazards

“Methyl 3-methylisonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOZODSMOOALPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363548
Record name methyl 3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylisonicotinate

CAS RN

116985-92-3
Record name methyl 3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-4-pyridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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